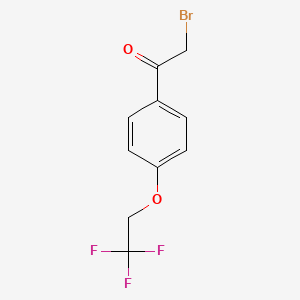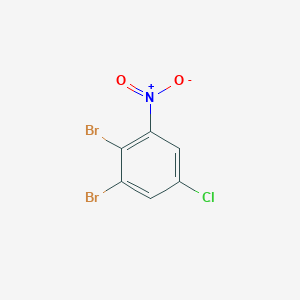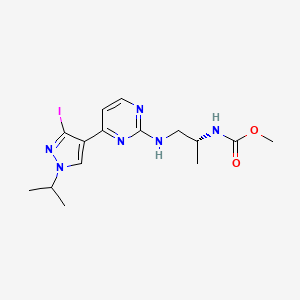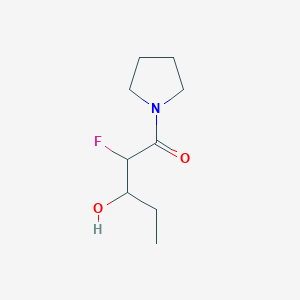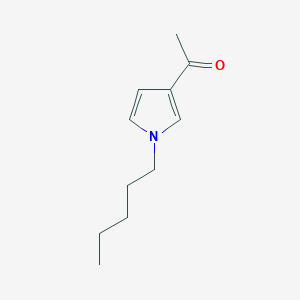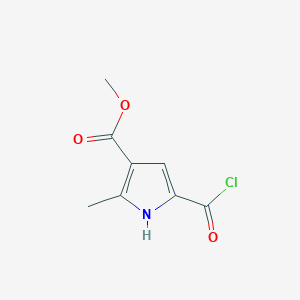
Ethyl 2-iminotetrahydrofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-iminotetrahydrofuran-3-carboxylate is a heterocyclic compound with a unique structure that includes an imine group and a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-iminotetrahydrofuran-3-carboxylate typically involves the reaction of ethyl 2-oxo-tetrahydrofuran-3-carboxylate with an appropriate amine under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is isolated through standard purification techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-iminotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxime or nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
Ethyl 2-iminotetrahydrofuran-3-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-iminotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. Additionally, the tetrahydrofuran ring can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Ethyl 2-iminotetrahydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-aminotetrahydrofuran-3-carboxylate: Differing by the presence of an amino group instead of an imine group.
Ethyl 2-iminotetrahydropyran-3-carboxylate: Differing by the presence of a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness: The presence of both the imine group and the tetrahydrofuran ring in this compound imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
ethyl 2-iminooxolane-3-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-2-10-7(9)5-3-4-11-6(5)8/h5,8H,2-4H2,1H3 |
Clé InChI |
MOPDCAVSZMIHEN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCOC1=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)
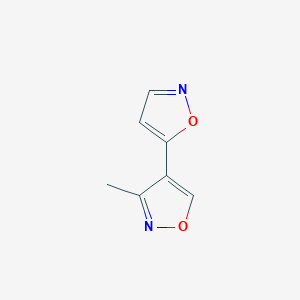

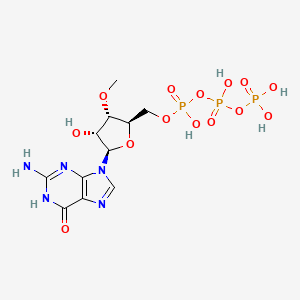
![4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12866017.png)
![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
